Tacapenem
Overview
Description
Scientific Research Applications
Tacapenem has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their stability.
Biology: Investigated for its antibacterial properties and mechanisms of resistance.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
Target of Action
Tacapenem, also known as R-95867, is a β-lactam class antibacterial . Its primary targets are penicillin-binding proteins (PBPs) . PBPs are essential for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .
Mode of Action
This compound exhibits a bactericidal mode of action . It works by binding to and inhibiting bacterial PBPs . Upon binding to PBPs, this compound inhibits bacterial cell wall synthesis . This results in the weakening of the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis of the bacterial cell wall . By inhibiting PBPs, this compound disrupts the cross-linking of peptidoglycan chains, which are crucial for maintaining the strength and integrity of the bacterial cell wall . This disruption leads to cell lysis and death .
Pharmacokinetics
It is known that this compound is a prodrug, specifically an ester-type prodrug known as cs-834 or this compound pivoxil, designed for oral administration . Prodrugs are typically designed to improve the bioavailability of the active drug, suggesting that this compound may have good absorption characteristics
Result of Action
The result of this compound’s action is the death of the bacteria. By inhibiting the PBPs and disrupting the synthesis of the bacterial cell wall, this compound causes the bacterial cells to lyse and die . This makes this compound effective against a broad spectrum of bacteria .
Action Environment
The action environment of this compound is primarily within the bacterial cell where the PBPs are located . The efficacy and stability of this compound could potentially be influenced by factors such as the presence of β-lactamases, which can inactivate β-lactam antibiotics . This compound is reported to be highly stable to β-lactamases , suggesting it may retain its efficacy in environments where these enzymes are present.
Biochemical Analysis
Biochemical Properties
Tacapenem plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes in the bacterial cell wall biosynthesis pathway . By binding to these PBPs, this compound inhibits their activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death . The interaction between this compound and PBPs is characterized by the formation of a stable acyl-enzyme complex, which prevents the PBPs from performing their normal function .
Cellular Effects
This compound exerts significant effects on various types of bacterial cells and cellular processes. It influences cell function by inhibiting cell wall synthesis, which is critical for maintaining cell shape and integrity . This inhibition leads to cell lysis and death, particularly in rapidly dividing bacterial cells. This compound also affects cell signaling pathways by disrupting the normal function of PBPs, which are involved in various cellular processes . Additionally, this compound can influence gene expression by inducing stress responses in bacterial cells, leading to changes in the expression of genes related to cell wall synthesis and repair .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PBPs, which are located on the inner membrane of bacterial cells . This binding inhibits the transpeptidation reaction, a crucial step in the synthesis of peptidoglycan, a major component of the bacterial cell wall . By forming a stable acyl-enzyme complex with PBPs, this compound prevents the cross-linking of peptidoglycan strands, leading to weakened cell walls and eventual cell lysis . Additionally, this compound’s stability against β-lactamases ensures its efficacy against β-lactamase-producing bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under various conditions, maintaining its antibacterial activity over extended periods . Its degradation can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on bacterial cells, leading to prolonged inhibition of cell wall synthesis and bacterial growth . In in vitro and in vivo studies, this compound has demonstrated consistent antibacterial activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth and reduces infection . At higher doses, this compound can exhibit toxic or adverse effects, such as nephrotoxicity and hepatotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance antibacterial activity but increases the risk of adverse effects . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effect while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways within bacterial cells. It interacts with enzymes and cofactors involved in cell wall synthesis, such as PBPs and β-lactamases . This compound’s inhibition of PBPs disrupts the normal metabolic flux of peptidoglycan synthesis, leading to the accumulation of peptidoglycan precursors and altered metabolite levels . Additionally, this compound’s stability against β-lactamases ensures that it remains active in the presence of these enzymes, maintaining its antibacterial efficacy .
Transport and Distribution
This compound is transported and distributed within bacterial cells through various mechanisms. It can diffuse across the bacterial cell membrane and reach its target sites, such as PBPs on the inner membrane . This compound’s interaction with transporters and binding proteins can influence its localization and accumulation within bacterial cells . The distribution of this compound within tissues and cells is crucial for its antibacterial activity, as it needs to reach sufficient concentrations at the site of infection to exert its effects .
Subcellular Localization
The subcellular localization of this compound is primarily associated with the inner membrane of bacterial cells, where PBPs are located . This compound’s activity is influenced by its ability to reach and bind to these target sites . Post-translational modifications and targeting signals may play a role in directing this compound to specific compartments or organelles within bacterial cells . Understanding the subcellular localization of this compound is essential for optimizing its antibacterial activity and developing strategies to overcome resistance mechanisms .
Preparation Methods
The synthesis of Tacapenem involves several steps. One of the synthetic routes includes the mesylation of 4(S)-hydroxypyrrolidin-2-one with mesyl chloride and triethylamine in pyridine, followed by treatment with potassium thioacetate in refluxing acetonitrile . The resulting compound undergoes hydrolysis, condensation, and hydrogenolysis to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tacapenem undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: This compound can undergo substitution reactions, particularly at the β-lactam ring, to form derivatives with different properties.
Common reagents used in these reactions include mesyl chloride, triethylamine, potassium thioacetate, and sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Tacapenem is unique among β-lactam antibiotics due to its high stability to β-lactamases and broad-spectrum activity . Similar compounds include:
Meropenem: Another β-lactam antibiotic with broad-spectrum activity, but with different stability and spectrum of activity.
Imipenem: Known for its effectiveness against a wide range of bacteria, but less stable to β-lactamases compared to this compound.
Ertapenem: Similar in structure and function but with different pharmacokinetic properties.
This compound’s uniqueness lies in its enhanced stability to β-lactamases and its ability to target a broader range of bacterial strains .
Properties
IUPAC Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3R)-5-oxopyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-5-10-9(6(2)17)13(19)16(10)11(14(20)21)12(5)22-7-3-8(18)15-4-7/h5-7,9-10,17H,3-4H2,1-2H3,(H,15,18)(H,20,21)/t5-,6-,7-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEFNVKDRWMZSL-CTNSIQBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@@H]3CC(=O)NC3)C(=O)O)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172994 | |
Record name | Tacapenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193811-33-5 | |
Record name | Tacapenem [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193811335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tacapenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TACAPENEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5216EI628Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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